molecular formula C9H6N2O B8649063 3-Methoxyphthalonitrile

3-Methoxyphthalonitrile

Cat. No.: B8649063
M. Wt: 158.16 g/mol
InChI Key: LBGYNJWABFQQIN-UHFFFAOYSA-N
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Description

Overview of Phthalonitriles as Versatile Chemical Intermediates

Phthalonitriles, which are aromatic compounds with two adjacent cyano (-C≡N) groups on a benzene (B151609) ring, are highly versatile building blocks in organic synthesis. Their importance stems from the reactivity of the nitrile groups, which can undergo a variety of chemical transformations. The primary and most significant application of phthalonitriles is their use as precursors in the synthesis of phthalocyanines. scribd.comumich.edu Phthalocyanines are large, aromatic macrocyclic compounds that are structurally similar to the naturally occurring porphyrins found in hemoglobin and chlorophyll.

The synthesis of phthalocyanines typically involves the cyclotetramerization of four phthalonitrile (B49051) units, often in the presence of a metal salt, which templates the reaction and becomes chelated in the center of the resulting macrocycle. researchgate.net This template synthesis is a robust method for producing a wide array of metallophthalocyanines. researchgate.netresearchgate.net The versatility of phthalonitriles allows for the introduction of various substituents onto the benzene ring, which in turn modifies the properties of the resulting phthalocyanine (B1677752). scribd.comumich.edu These modifications can influence solubility, electronic absorption spectra, aggregation behavior, and reactivity. rsc.orgcdnsciencepub.com This "tunability" makes phthalocyanines highly valuable for applications in dyes, pigments, chemical sensors, and advanced materials for electronics and photonics. researchgate.netspectrum-instrumentation.combritannica.com

Beyond phthalocyanines, the nitrile groups of phthalonitriles can participate in other reactions, such as nucleophilic additions and substitutions, making them useful intermediates for a range of other heterocyclic and aromatic compounds. cdnsciencepub.com

Significance of Methoxy-Substituted Phthalonitriles in Organic Synthesis and Materials Science

The introduction of substituents onto the phthalonitrile backbone is a key strategy for fine-tuning the properties of the resulting molecules, particularly phthalocyanines. Methoxy (B1213986) groups (-OCH₃) are particularly significant substituents due to their strong electron-donating nature. scribd.comumich.edu This electronic influence can significantly alter the chemical and physical properties of the molecule.

When a methoxy group is attached to the phthalonitrile ring, it can affect the cyclotetramerization reaction and the characteristics of the final phthalocyanine product. scribd.comumich.edu The position of the methoxy group is crucial. Research indicates that a substituent at the 3-position (α-position) of the phthalonitrile ring has a more pronounced effect on the properties of the resulting phthalocyanine—such as solubility, electronic absorption spectrum, and reactivity—compared to a substituent at the 4-position (β-position). cdnsciencepub.com The electron-donating methoxy group can influence the reactivity of the adjacent nitrile groups, which may affect the conditions required for cyclotetramerization. scribd.comumich.edu

In materials science, methoxy-substituted phthalonitriles are precursors to phthalocyanines with enhanced solubility in common organic solvents, which is a critical property for processing and application. umich.edu The methoxy groups can also modulate the electronic properties of the phthalocyanine macrocycle, shifting its absorption and emission wavelengths, which is important for applications in optical data storage, photodynamic therapy, and as sensitizers in solar cells. britannica.comdundee.ac.uk

Research Landscape of 3-Methoxyphthalonitrile within Advanced Functional Molecules

This compound is a specific isomer that has attracted research interest as a precursor for advanced functional molecules, primarily substituted phthalocyanines. The placement of the methoxy group at the 3-position leads to the formation of 1,8,15,22-tetrasubstituted phthalocyanines, a class of compounds where the substituents are located in close proximity to the central macrocyclic core. scribd.com

Studies have shown that the electronic influence of the strongly electron-donating methoxy group at this position can decrease the reactivity of the closest nitrile group towards nucleophilic attack during the cyclotetramerization reaction. scribd.comumich.edu This steric and electronic effect can lead to non-statistical distributions of isomers when co-polymerized with other phthalonitriles. collectionscanada.gc.ca

The primary application of this compound is in the synthesis of phthalocyanines with tailored properties. The resulting α-substituted phthalocyanines often exhibit different aggregation properties and electronic spectra compared to their β-substituted counterparts. cdnsciencepub.com For example, the steric hindrance provided by the substituents at the α-positions can prevent the close packing of phthalocyanine molecules, thereby reducing aggregation and improving solubility. This is a significant advantage for creating functional materials where molecular-level control is essential. umich.edu Research has utilized precursors like this compound to create phthalocyanines for investigation in areas such as nonlinear optics, liquid crystals, and as catalysts. cdnsciencepub.combritannica.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical FormulaC₉H₆N₂O
Molar Mass158.16 g/mol
IUPAC Name3-methoxybenzene-1,2-dicarbonitrile
Common NameThis compound
AppearanceSolid
Main ApplicationPrecursor for phthalocyanines

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

3-methoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H6N2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,1H3

InChI Key

LBGYNJWABFQQIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C#N)C#N

Origin of Product

United States

Synthesis Methodologies of 3 Methoxyphthalonitrile

Aromatic Nucleophilic Substitution Reactions for 3-Methoxyphthalonitrile

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. byjus.comchemistrysteps.com This activation makes the ring electron-deficient and thus susceptible to attack by an electron-rich nucleophile. masterorganicchemistry.com

The synthesis of this compound commonly begins with 3-nitrophthalonitrile (B1295753) as the starting material. chemicalbook.comnih.gov The nitro group (-NO₂) is a powerful electron-withdrawing group, which, along with the two cyano (-CN) groups, strongly activates the benzene (B151609) ring for nucleophilic attack. wikipedia.orgchemistrysteps.com In this reaction, a methoxide (B1231860) nucleophile displaces the nitro group, which acts as the leaving group, to form the desired this compound.

The SNAr mechanism proceeds via a two-step addition-elimination process. First, the methoxide ion attacks the carbon atom attached to the nitro group, temporarily breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comscranton.edu In the second step, the aromaticity is restored as the nitro group is eliminated, yielding the final product. chemistrysteps.com

To achieve the substitution of the nitro group, a source of the methoxide nucleophile is required. This is typically accomplished by using methanol (B129727) in the presence of a base. A common and effective combination is the use of anhydrous potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netresearchgate.netresearchgate.net

The role of the base, K₂CO₃, is to deprotonate the methanol, generating the highly nucleophilic methoxide ion (CH₃O⁻) in situ. DMF is an ideal solvent for this type of reaction because its high polarity helps to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex), while its aprotic nature prevents it from interfering with the nucleophile. researchgate.netresearchgate.net The reaction is typically carried out at a controlled temperature, for instance at 50°C, to ensure a high yield and purity of the 3-alkoxyphthalonitrile product. chemicalbook.comresearchgate.net

Table 1: Key Components in the Nucleophilic Aromatic Substitution for this compound
ComponentRole in the ReactionExample
SubstrateThe aromatic ring being substituted.3-Nitrophthalonitrile
Nucleophile SourceProvides the incoming methoxy (B1213986) group.Methanol
BaseGenerates the active nucleophile (methoxide).Anhydrous Potassium Carbonate (K₂CO₃)
SolventProvides the medium for the reaction.N,N-Dimethylformamide (DMF)

Alternative Synthetic Routes to Substituted Phthalonitriles and Analogues

While SNAr of nitrophthalonitriles is a primary method, other strategies exist for the synthesis of substituted phthalonitriles in general, which could be adapted for analogues.

Rosenmund-von Braun Reaction : This classic method involves the cyanation of aryl halides using copper(I) cyanide, often at high temperatures. It is a common route for preparing various phthalonitrile (B49051) derivatives. umich.eduresearchgate.net

Palladium-Catalyzed Cyanation : A milder alternative to the Rosenmund-von Braun reaction uses a palladium catalyst and a cyanide source like zinc cyanide (Zn(CN)₂) to convert aryl halides or triflates into nitriles. This method often provides higher yields and tolerates a wider range of functional groups. researchgate.net

From Phthalic Anhydrides : Substituted phthalic anhydrides can be converted into phthalonitriles through a multi-step process. This typically involves conversion to the corresponding phthalimide, followed by amidation and subsequent dehydration to yield the dinitrile. mdpi.comgoogle.com

Diels-Alder Reactions : Certain substituted phthalonitriles can be constructed using a Diels-Alder cycloaddition reaction between a suitable diene and a dienophile like dicyanoacetylene, followed by an aromatization step. umich.edu

Reaction Conditions and Optimization Strategies

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and side products. Key parameters that can be adjusted include temperature, reaction time, and the stoichiometry of the reactants.

For the SNAr reaction of 3-nitrophthalonitrile, heating is often necessary to achieve a reasonable reaction rate; however, excessively high temperatures can lead to decomposition or side reactions. nih.gov A typical temperature might be around 50°C. researchgate.net The reaction time is also critical and is often monitored using techniques like thin-layer chromatography (TLC) to determine when the starting material has been fully consumed.

The choice of base and solvent also plays a significant role. While K₂CO₃ in DMF is common, other base-solvent systems could be explored. The goal is to find conditions that efficiently generate the nucleophile without causing degradation of the starting material or product. chemrxiv.org For instance, using a stronger base might accelerate the reaction but could also increase the formation of undesired byproducts. After the reaction is complete, purification is typically achieved through recrystallization from a suitable solvent, such as methanol, to obtain the final product with high purity. google.com

Table 2: Parameters for Optimization in this compound Synthesis
ParameterTypical ConditionReason for Optimization
Temperature~50°CTo balance reaction rate against potential for side reactions/decomposition.
Reaction TimeMonitored (e.g., 24-48 hours)To ensure complete conversion of the starting material. researchgate.net
Base Strength/ConcentrationSlight excess of K₂CO₃To ensure sufficient generation of the nucleophile without promoting side reactions.
Solvent ChoicePolar aprotic (e.g., DMF, DMSO)To ensure solubility of reactants and stabilization of intermediates. researchgate.net

Control over Regioisomer Formation in Phthalonitrile Synthesis

Control over the formation of specific isomers (regiocontrol) is a fundamental challenge in organic synthesis. In the case of this compound, achieving high regioselectivity is accomplished primarily through the choice of the starting material.

By starting with 3-nitrophthalonitrile, the position of the incoming methoxy group is predetermined. The nucleophilic attack and subsequent substitution occur specifically at the carbon atom bearing the nitro group (the ipso-carbon). The electron-withdrawing nitro and cyano groups activate this specific position for attack. wikipedia.org

If one were to start with an unsubstituted or differently substituted phthalonitrile, achieving selective substitution at the 3-position would be significantly more challenging and would likely result in a mixture of isomers. For example, the cyclotetramerization of 3-alkoxy-substituted phthalonitriles can lead to a statistical mixture of four different regioisomers. scispace.com Therefore, the most effective strategy for controlling the regiochemistry and obtaining the pure 3-substituted isomer is to begin with a precursor, such as 3-nitrophthalonitrile, where the leaving group is already in the desired position. nih.gov

Advanced Synthetic Strategies for 3 Methoxyphthalonitrile Derivatives

Strategies for Functionalization and Diversification

The functionalization of the 3-methoxyphthalonitrile core is primarily achieved through reactions targeting the aromatic ring, the methoxy (B1213986) group, and the nitrile functionalities. These approaches allow for a high degree of molecular diversity, enabling the synthesis of a wide array of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two nitrile groups activates the phthalonitrile (B49051) ring towards nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org This allows for the displacement of a suitable leaving group on the ring by a variety of nucleophiles. While this compound itself does not possess a leaving group other than in theoretical considerations, derivatives such as halogenated 3-methoxyphthalonitriles can serve as precursors for SNAr reactions. This strategy is instrumental in introducing a wide range of substituents, including amines, alkoxides, and thiolates, at specific positions on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, represent powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govtezu.ernet.intaylorandfrancis.comrsc.org Halogenated derivatives of this compound can be coupled with a variety of organoboron, organotin, or terminal alkyne reagents to introduce aryl, heteroaryl, or alkynyl groups. These reactions offer a high degree of functional group tolerance and are fundamental in constructing complex molecular architectures.

Modification of the Methoxy Group: The methoxy group itself can be a point of functionalization. Cleavage of the methyl ether, typically with strong acids like hydrogen bromide or Lewis acids such as boron tribromide, yields the corresponding 3-hydroxyphthalonitrile (B8649535). researchgate.net This phenolic derivative can then be further functionalized through esterification, etherification, or other reactions involving the hydroxyl group, providing a gateway to a host of new derivatives.

Reactions of the Nitrile Groups: The nitrile groups are highly versatile functionalities that can undergo a variety of transformations. While their most common application in this context is the cyclotetramerization to form phthalocyanines, they can also participate in other reactions. For instance, nitriles can be hydrolyzed to carboxylic acids or reduced to amines. They can also act as dienophiles in Diels-Alder reactions or undergo [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. nih.govuchicago.eduarxiv.orgrsc.orgmdpi.com

StrategyReagents/ConditionsResulting Functionalization
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., R-NH2, R-O-, R-S-), BaseIntroduction of amino, alkoxy, or thioalkoxy groups
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, BaseArylation/heteroarylation
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynylation
Ether CleavageBBr3, HBrConversion of methoxy to hydroxyl group
[3+2] Cycloaddition1,3-dipoles (e.g., azides, nitrile oxides)Formation of five-membered heterocycles (e.g., tetrazoles, oxadiazoles)

Incorporation of Heterocyclic Moieties via this compound Scaffolds

The this compound framework is an excellent starting point for the synthesis of larger, more complex heterocyclic structures. The nitrile groups are particularly suited for constructing nitrogen-containing rings.

One of the most prominent applications of phthalonitriles is their use as precursors for the synthesis of phthalocyanines. This involves the cyclotetramerization of four phthalonitrile units, typically in the presence of a metal salt, to form a large, aromatic macrocycle. The resulting metallophthalocyanines have significant applications in materials science and medicine.

Beyond phthalocyanines, the nitrile groups of this compound can be utilized to construct other heterocyclic systems. For example, reaction with hydrazine (B178648) can lead to the formation of pyridazino-fused systems. Multicomponent reactions, where three or more reactants combine in a single step, offer an efficient route to complex heterocycles. epfl.chosi.lvresearchgate.netresearchgate.netvu.nl For instance, a reaction involving this compound, an amine, and a third component could potentially lead to the formation of substituted pyrimidines or other nitrogen-containing heterocycles. researchgate.net Furthermore, the nitrile groups can participate in cycloaddition reactions with various 1,3-dipoles to afford five-membered heterocyclic rings such as tetrazoles (from azides) and oxadiazoles (B1248032) (from nitrile oxides). researchgate.netnih.govmdpi.com

Reaction TypeReagentsResulting Heterocycle
CyclotetramerizationMetal salt, High temperaturePhthalocyanine (B1677752)
Reaction with HydrazineHydrazine hydratePyridazino-fused heterocycles
[3+2] CycloadditionSodium azideTetrazole
Multicomponent ReactionVarious reactantsDiverse N-heterocycles (e.g., Pyrimidines)

Development of Novel Linker Architectures Utilizing Methoxy-Substituents

The methoxy group at the 3-position of the phthalonitrile ring can be chemically manipulated to serve as a handle for the development of novel linker architectures. This involves the initial cleavage of the methoxy group to reveal a phenolic hydroxyl group. This hydroxyl functionality can then be used as a nucleophile to attach various linker moieties.

For example, reaction with bifunctional electrophiles, such as dihaloalkanes or diacyl chlorides, can be used to link two 3-hydroxyphthalonitrile units together, creating a larger, symmetrical molecule. Alternatively, the hydroxyl group can be reacted with a molecule already containing a linker, thereby tethering the phthalonitrile unit to a larger assembly. This strategy is particularly useful in the synthesis of complex molecules for applications in materials science and medicinal chemistry, where precise control over molecular architecture is crucial. The resulting ether or ester linkages are generally stable, providing robust connections within the final molecular structure.

Green Chemistry Approaches in this compound Derivative Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. In the context of this compound chemistry, this has led to the exploration of green chemistry approaches that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. chemicaljournals.comijnrd.org

Photocatalytic Strategies for Derivatization

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations to proceed under mild conditions. rsc.org This methodology relies on the use of a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer processes.

While specific examples for the direct photocatalytic derivatization of this compound are not extensively documented, the principles of photocatalysis can be applied to this system. For instance, photocatalytic methods have been developed for the C-H functionalization of arenes, which could potentially be applied to introduce new substituents onto the aromatic ring of this compound. researchgate.net Additionally, photocatalytic methods for the synthesis of nitriles and the functionalization of methoxyarenes have been reported, suggesting the feasibility of applying these strategies to this compound. nih.govmdpi.combeilstein-journals.org For example, visible-light-mediated reactions have been used to convert thiophenols and nitriles into 2-substituted benzothiazoles, indicating the potential for the nitrile groups of this compound to participate in such photocatalytic cyclizations. rsc.org

Solvent-Free and Microwave-Assisted Methods

The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Consequently, the development of solvent-free reaction conditions is a key goal of green chemistry. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique for conducting reactions in the absence of a solvent or with reduced solvent volumes. hnjournal.netscispace.com

Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture through dielectric heating. chemicaljournals.comijnrd.org This often leads to shorter reaction times, higher yields, and improved product purities compared to conventional heating methods. researchgate.net For the synthesis of this compound derivatives, microwave-assisted methods can be employed for various reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and the synthesis of heterocyclic compounds. scispace.com The combination of solvent-free conditions and microwave irradiation offers a powerful and environmentally benign approach to the synthesis of a wide range of this compound derivatives.

Green Chemistry ApproachKey PrinciplesPotential Application for this compound
Photocatalysis Use of visible light and a photocatalyst to initiate reactions via single-electron transfer.C-H functionalization of the aromatic ring; Cyclization reactions involving the nitrile groups. rsc.orgbeilstein-journals.org
Solvent-Free Synthesis Reactions are conducted in the absence of a solvent, often with grinding of solid reactants.Reduces solvent waste and simplifies purification.
Microwave-Assisted Synthesis Use of microwave irradiation to rapidly and efficiently heat the reaction mixture.Accelerates reaction rates, improves yields, and reduces energy consumption. chemicaljournals.comijnrd.orghnjournal.netscispace.comresearchgate.net

3 Methoxyphthalonitrile As a Precursor for Macrocyclic Chemistry

Cyclotetramerization Pathways to Phthalocyanines

The most prominent application of 3-methoxyphthalonitrile is in the synthesis of phthalocyanines (Pcs) through a process known as cyclotetramerization. This reaction involves the condensation of four phthalonitrile (B49051) units around a central metal ion or in its absence to form a metal-free macrocycle.

This compound can be utilized to create both symmetrically and unsymmetrically substituted phthalocyanine (B1677752) molecules.

Symmetrical Phthalocyanines: The self-condensation or cyclotetramerization of four molecules of this compound leads to the formation of a symmetrically substituted 1,8,15,22-tetramethoxyphthalocyanine. In this molecule, each of the four isoindole units that constitute the phthalocyanine macrocycle bears one methoxy (B1213986) group.

Unsymmetrical Phthalocyanines: For the synthesis of unsymmetrical phthalocyanines, this compound is reacted with a different substituted phthalonitrile in a mixed or statistical condensation. This approach is widely used to create A3B-type phthalocyanines, where three isoindole units (A) are derived from this compound and one unit (B) is derived from a second phthalonitrile precursor. This method allows for the introduction of specific functional groups to fine-tune the molecule's properties, such as solubility or electronic characteristics.

Synthesis TypeReactantsProduct Description
Symmetrical 4 x this compound1,8,15,22-Tetramethoxyphthalocyanine
Unsymmetrical (A3B) 3 x this compound + 1 x Phthalonitrile 'B'A phthalocyanine with three methoxy groups and one 'B' substituent.

The cyclotetramerization of phthalonitriles is typically a metal-templated reaction conducted at high temperatures in the presence of a metal salt (like zinc acetate) and a high-boiling solvent, often with a nitrogenous base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The mechanism is understood to proceed through the formation of a 1,3-diiminoisoindoline (B1677754) intermediate. This intermediate is the key building block that undergoes a stepwise condensation to form the final macrocycle. While specific kinetic data for this compound are not extensively detailed in the literature, the reaction rate is known to be significantly influenced by the nature of the substituents on the phthalonitrile ring.

The cyclotetramerization of a monosubstituted phthalonitrile like this compound inherently leads to the formation of a mixture of constitutional isomers. nih.govresearchgate.net This is because the substituted isoindole units can combine in different orientations. For a tetra-substituted phthalocyanine derived from a 3-substituted precursor, four different regioisomers can be formed, each possessing a different molecular symmetry. researchgate.net The distribution of these isomers is typically close to the statistically expected ratio. researchgate.net The separation of these isomers is challenging but has been reported for some tetraalkoxy-substituted phthalocyanines using chromatographic techniques. rsc.org

Isomer SymmetryDescriptionTheoretical Abundance
C4h Substituents are arranged in a "head-to-tail" fashion, leading to high symmetry.12.5%
C2v Two pairs of adjacent substituents face each other.25%
Cs Three substituents are oriented one way, and the fourth is opposed.50%
C1 (Asymmetric) No rotational or reflectional symmetry (less common/often grouped with Cs).N/A

Strategies for Controlled Phthalocyanine Architecture

The statistical formation of multiple isomers in syntheses using monosubstituted phthalonitriles presents a significant challenge for applications that require isomerically pure compounds. To address this, various strategies for achieving controlled phthalocyanine architecture have been developed.

One powerful approach involves the use of a removable bulky directing group. For instance, a regioselective synthesis of a C4h isomer of a β-substituted phthalocyanine has been achieved by using a trialkylsilyl group at an adjacent α-position. nih.gov The bulky silyl (B83357) group forces the phthalonitrile units to arrange in a specific, less-hindered orientation during tetramerization. Subsequent removal of the silyl groups by acid-mediated desilylation yields the desired single C4h isomer in good yield. nih.gov This protecting group strategy offers a pathway to overcome the statistical distribution. nih.gov

Another strategy involves a directed, stepwise synthesis. This can include the synthesis of a subphthalocyanine (B1262678) (a smaller macrocycle made of three phthalonitrile units), which is then reacted with a diiminoisoindoline unit to form a specific A3B phthalocyanine. Furthermore, template-driven approaches, where linked porphyrins or phthalocyanines are used to direct the assembly of complex sandwich-type structures, represent an advanced method of architectural control. nih.gov

Synthesis of Expanded Porphyrins and Related Macrocycles from Phthalonitrile Units

Expanded porphyrins are synthetic analogues of porphyrins and phthalocyanines that feature a larger number of pyrrolic (or other heterocyclic) subunits and a more extensive π-conjugated system. researchgate.netcapes.gov.br The synthesis of these larger macrocycles typically involves the acid-catalyzed condensation of appropriate pyrrolic building blocks. utexas.edunih.gov

While phthalonitriles are the direct precursors to phthalocyanines, their role in the synthesis of traditional expanded porphyrins is less direct. The construction of expanded porphyrins generally relies on the modification of existing porphyrin rings or the de novo synthesis from smaller heterocyclic units like pyrroles and furans. researchgate.netresearchgate.net However, the rich chemistry of phthalonitrile and its derivatives continues to inspire the development of novel, larger macrocyclic structures with unique topologies and properties.

Coordination Chemistry of 3 Methoxyphthalonitrile Derived Complexes

Synthesis of Metal Phthalocyanine (B1677752) Complexes

The primary method for synthesizing metallophthalocyanines (MPcs) from 3-methoxyphthalonitrile is the template cyclotetramerization reaction. This process typically involves heating four equivalents of the phthalonitrile (B49051) derivative in the presence of a metal salt in a high-boiling point solvent. The metal ion acts as a template, organizing the precursors to facilitate the formation of the macrocyclic ring.

A wide array of transition metals have been successfully incorporated into the core of phthalocyanine macrocycles derived from substituted phthalonitriles. The choice of metal, solvent, and base can influence reaction yield and purity. nih.gov

Zinc(II) Phthalocyanines : The synthesis of zinc(II) phthalocyanines is well-documented. A common procedure involves heating the phthalonitrile precursor with a zinc salt, such as Zinc(II) chloride (ZnCl₂) or Zinc(II) acetate (B1210297) (Zn(OAc)₂), in a high-boiling solvent like n-pentanol. nih.govresearchgate.net A non-nucleophilic base, 1,8-Diazabicycloundec-7-ene (DBU), is often added to facilitate the cyclization reaction. nih.govresearchgate.net This method has been successfully used to create complex structures, including asymmetrically substituted AB₃-type phthalocyanines. nih.gov The reaction typically proceeds at temperatures around 140-150°C. nih.govresearchgate.net

Manganese(III) Phthalocyanines : Manganese can be incorporated to form Mn(III) phthalocyanine complexes. researchgate.net An innovative approach involves the on-surface synthesis where phthalonitrile precursors and manganese atoms are deposited on a silver surface (Ag(111)) under ultra-high vacuum conditions. rsc.orgresearchgate.netrsc.org Annealing this mixture leads to the step-by-step formation of Mn-phthalocyanines, allowing for precise control over the nanostructure. rsc.orgresearchgate.netrsc.org

Copper(II) and Cobalt(II) Phthalocyanines : The synthesis of copper(II) and cobalt(II) phthalocyanines generally follows the template condensation method. researchgate.netresearchgate.net The corresponding anhydrous metal(II) chloride (CuCl₂ or CoCl₂) is reacted with the phthalonitrile derivative in a solvent such as n-pentanol at elevated temperatures (e.g., 140°C). researchgate.net Alternative starting materials like 3-nitrophthalic anhydride (B1165640) have also been used with cobalt salts and urea (B33335) in nitrobenzene (B124822) at 185°C to produce cobalt phthalocyanines. derpharmachemica.com

Nickel(II) Phthalocyanines : Nickel(II) phthalocyanines are synthesized using nickel salts like NiCl₂. researchgate.net A distinct methodology has been developed for the synthesis of meso-N-edited nickel(II) phthalocyanine derivatives, which involves the deprotonative macrocyclization of an open-form acyclic phthalonitrile Ni tetramer. nih.gov This strategy allows for the creation of unique phthalocyanine analogues with modified electronic properties. nih.gov

Magnesium(II) Phthalocyanines : Magnesium(II) is incorporated using magnesium salts. researchgate.net For instance, 2(3),9(10),16(17),23(24)-tetrakis-2,6-dimethoxyphenoxy substituted magnesium(II) phthalocyanine was synthesized to achieve high solubility in both polar and non-polar solvents. dergipark.org.tr

Tin(II) Phthalocyanines : While less common, tin can be incorporated into the phthalocyanine core. google.com Phthalocyanine complexes with the general formula PcM[CH₂PO(OR)₂]n, where M can be SnX₂, have been prepared from corresponding chloromethylated phthalocyanines, indicating that tin can be a central metal in these structures. umich.edu

The following table summarizes typical reaction conditions for the synthesis of various transition metal phthalocyanines from substituted phthalonitriles.

Central MetalMetal SaltSolventBaseTemperature (°C)Reference(s)
Zn(II) ZnCl₂ or Zn(OAc)₂n-PentanolDBU140-150 nih.govresearchgate.net
Cu(II) CuCl₂n-Pentanol-140 researchgate.net
Co(II) CoCl₂n-Pentanol-140 researchgate.net
Mn(III) Mn atomsOn-surface (Ag(111))-Annealing rsc.orgresearchgate.net
Ni(II) NiCl₂Not specified-Not specified researchgate.net
Mg(II) Not specifiedNot specified-Not specified dergipark.org.tr
Sn(II) SnX₂Not specified-Not specified umich.edu

Besides transition metals, main group elements are also frequently used as central atoms in phthalocyanine complexes. The coordination properties of these elements can differ significantly from transition metals, often accommodating different coordination numbers. researchgate.net

Magnesium(II), an alkaline earth metal, is a prominent example. dergipark.org.tr Its complexes are often studied for their favorable photophysical properties, including rich fluorescence behavior. dergipark.org.tr Other main group elements that form stable phthalocyanine complexes include silicon(IV) and tin(IV), which are typically hexacoordinate. researchgate.net The synthesis of these complexes often involves reacting the phthalonitrile precursor with the appropriate metal halide, such as silicon tetrachloride. umich.edu

The design of the phthalocyanine ligand, through the strategic placement of substituents like the 3-methoxy group, is crucial for tuning the properties of the final complex. The presence of such substituents can influence solubility, electronic structure, and potential for further functionalization.

The cyclotetramerization of a monosubstituted phthalonitrile like this compound generally results in a mixture of four constitutional isomers due to the different possible relative orientations of the methoxy (B1213986) groups. These isomers exhibit slight differences in their physical and spectroscopic properties.

Furthermore, electron-donating peripheral substituents, such as alkoxy or pyridyloxy groups, can act as secondary coordination sites or "anchor groups". umich.eduresearchgate.net This allows for the construction of more complex multinuclear structures. For example, zinc 2,9(10),16(17),23(24)-tetrakis(3-pyridyloxy)phthalocyanine has been used to prepare tetraplatinum(II) derivatives by coordinating platinum fragments to the peripheral pyridyl nitrogen atoms. umich.edu This highlights how ligand design can be exploited to create elaborate, multi-metallic supramolecular assemblies. researchgate.net

Supramolecular Assembly and Aggregation Behavior of Phthalocyanine Complexes

The planar, aromatic nature of the phthalocyanine macrocycle predisposes these molecules to self-assemble into aggregates, particularly in solution. researchgate.net This aggregation is driven by π-π stacking interactions between the macrocycles. The introduction of substituents, such as the 3-methoxy group, can significantly modulate this behavior.

The aggregation of phthalocyanine complexes is highly dependent on external factors, most notably the nature of the solvent and the concentration of the complex. derpharmachemica.comru.nlru.nl

Solvent Effects : In non-coordinating solvents, aggregation is generally suppressed as the solvent's acceptor property (ET(30) value) increases. researchgate.net Conversely, in coordinating solvents, aggregation is promoted by an increase in the solvent's donor number. researchgate.net The polarity of the solvent plays a critical role; for instance, crowned phthalocyanines readily form aggregates in polar solvents. ru.nl The addition of salts to solutions of crowned phthalocyanines can also induce aggregation due to the coordination of cations by the crown ether rings, which promotes stacking. ru.nlru.nl

Concentration Effects : As the concentration of a phthalocyanine solution increases, the equilibrium shifts towards the aggregated state. This phenomenon is readily observed using UV-Vis spectroscopy. The characteristic sharp Q-band absorption of the monomeric species decreases in intensity, while a new, often broader and blue-shifted band corresponding to H-type (face-to-face) aggregates appears. researchgate.net Studies on various metallophthalocyanines in solvents like THF have shown this typical concentration-dependent behavior. researchgate.net However, strategic substitution with bulky groups can effectively hinder this aggregation, leading to compounds that remain monomeric even at high concentrations. dergipark.org.tr

The table below illustrates the general influence of solvent properties on phthalocyanine aggregation.

Solvent TypeKey PropertyEffect on AggregationReference(s)
Non-coordinating Acceptor Number (ET(30))Suppressed with increasing ET(30) researchgate.net
Coordinating Donor NumberPromoted with increasing Donor Number researchgate.net
Polar High PolarityPromotes Aggregation ru.nl

Beyond simple dimerization, this compound-derived phthalocyanines can form a variety of well-defined, higher-order supramolecular structures. These assemblies are of great interest for the development of functional materials.

Phthalocyanines can self-organize into one-dimensional columnar structures through π-π stacking. ru.nl This process can be controlled by attaching specific functional groups, like crown ethers, to the periphery of the macrocycle. The addition of specific metal cations that coordinate to the crown ethers can template the formation of extended, ordered stacks of eclipsed phthalocyanine molecules. ru.nl These organized assemblies are explored for applications in one-dimensional transport of energy and charge. ru.nl

Furthermore, phthalocyanines can be used as building blocks in multicomponent systems. For example, linear supramolecular polymers have been constructed through the robust host-guest complexation between phthalocyanines functionalized with cyclodextrins and complementary porphyrin guests. nankai.edu.cn Binuclear phthalocyanines, where two macrocycles are covalently linked, represent another class of higher-order assemblies. researchgate.net These diverse strategies demonstrate the versatility of phthalocyanine derivatives in constructing complex and functional supramolecular architectures. researchgate.net

Electrochemical Properties and Redox Mechanisms of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound, particularly metallophthalocyanines, is a critical aspect of their coordination chemistry. These properties are primarily investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV), which provide insights into the redox potentials and the nature of electron transfer processes. The redox activity of these complexes can be centered on the metallic core, the phthalocyanine macrocycle, or a combination of both, and is significantly influenced by peripheral substituents like the methoxy group.

Metal-Based vs. Ligand-Based Electron Transfer Processes

The redox processes in metallophthalocyanines can be broadly categorized as either metal-centered or ligand-centered. In a metal-centered process, the central metal ion changes its oxidation state during reduction or oxidation. Conversely, a ligand-centered process involves the addition or removal of electrons from the π-system of the phthalocyanine macrocycle, leading to the formation of radical anions or cations.

For many metallophthalocyanines, the first oxidation and first reduction are typically ligand-based, corresponding to the formation of a Pc(-1) radical cation and a Pc(-3) radical anion, respectively. However, the nature of the central metal ion can significantly alter this behavior. For instance, in cobalt(II) phthalocyanine complexes, the Co(II)/Co(I) and Co(II)/Co(III) redox couples are often observed, indicating metal-centered electron transfer. researchgate.net Similarly, other transition metals with accessible multiple oxidation states, such as iron and manganese, can also exhibit metal-based redox processes.

In the case of phthalocyanine complexes with 3,4,5-trimethoxy phenyl substituents, studies have indicated that both oxidation and reduction reactions are macrocyclic centered. nih.gov This suggests that the primary redox events involve the phthalocyanine ligand rather than the central metal ion. Theoretical calculations on various metallophthalocyanines have shown that while the highest occupied molecular orbital (HOMO) is often of ligand (a1u) character, the relative energies of the metal d-orbitals and the ligand π-orbitals are crucial in determining the site of electron transfer. For metals like Fe and Co, the d-orbitals can be close in energy to the ligand orbitals, making metal-centered processes more favorable. In contrast, for metals like Zn and Cu, the d-orbitals are generally lower in energy, leading to a greater propensity for ligand-centered redox chemistry.

The following table summarizes the observed redox processes for some methoxy-substituted metallophthalocyanines, highlighting the nature of the electron transfer.

ComplexRedox ProcessPotential (V vs. reference)Assignment
(3,4-dimethoxybenzyl)oxy CoPcRed1-1.01[Co(II)Pc(-2)]/[Co(I)Pc(-2)]
(3,4-dimethoxybenzyl)oxy CoPcRed2-1.50[Co(I)Pc(-2)]/[Co(I)Pc(-3)]
(3,4,5-trimethoxyphenyl) CuPcOx10.70[Cu(II)Pc(-2)]/[Cu(II)Pc(-1)]+
(3,4,5-trimethoxyphenyl) CuPcOx21.27[Cu(II)Pc(-1)]+/[(Cu(II)Pc(0)]2+
(3,4,5-trimethoxyphenyl) ZnPcRed1-1.25[Zn(II)Pc(-2)]/[Zn(II)Pc(-3)]-
(3,4,5-trimethoxyphenyl) ZnPcRed2-1.57[Zn(II)Pc(-3)]-/[Zn(II)Pc(-4)]2-

Influence of Substituents on Redox Potentials

The introduction of substituents onto the periphery of the phthalocyanine ring has a profound impact on the electronic structure of the macrocycle and, consequently, on the redox potentials of the complex. The 3-methoxy group, being an electron-donating substituent, generally shifts the redox potentials to more negative values compared to the unsubstituted phthalocyanine. This is because the methoxy group increases the electron density on the phthalocyanine ring, making it easier to oxidize (remove an electron) and more difficult to reduce (add an electron).

Studies on phthalocyanines bearing [(3,4-dimethoxybenzyl)oxy] groups have shown that these electron-donating substituents facilitate the oxidation processes. researchgate.net The position of the substituent also plays a role. While direct data for this compound-derived complexes is specific, trends can be inferred from related systems. For instance, the electronic effect of a methoxy group can vary depending on its position (ortho, meta, or para to the linking atom), which in turn influences the redox potentials.

The nature of the central metal ion, in conjunction with the substituent effects, dictates the final redox potentials. A comparison of the first oxidation and reduction potentials for a series of metallophthalocyanines substituted with 3,4,5-trimethoxy phenyl groups reveals this interplay.

ComplexFirst Oxidation (V vs. SCE)First Reduction (V vs. SCE)
Metal-free (3,4,5-trimethoxyphenyl)Pc0.85-1.12
Cu(II) (3,4,5-trimethoxyphenyl)Pc0.70-1.29
Zn(II) (3,4,5-trimethoxyphenyl)Pc0.73-1.25

Data sourced from nih.gov.

As seen in the table, the introduction of different metal ions into the phthalocyanine cavity alters the redox potentials, even with the same peripheral substituents. This highlights the synergistic effect of both the central metal and the substituents in fine-tuning the electrochemical properties of these complexes. The electron-donating nature of the methoxy groups generally makes the complexes easier to oxidize compared to their unsubstituted counterparts.

Theoretical and Computational Investigations

: Quantum Chemical Methods for Reactivity Predictions

The prediction of chemical reactivity through computational means has become an indispensable tool in modern chemistry. For a molecule such as 3-Methoxyphthalonitrile, quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful framework for understanding its electronic structure and anticipating its behavior in chemical reactions. These methods allow for the calculation of various molecular properties and reactivity descriptors that offer insights into potential reaction pathways and sites of reactivity.

Detailed research findings from quantum chemical calculations specifically for this compound, including data on its reactivity descriptors, are not extensively available in the reviewed scientific literature. However, the established computational methodologies applied to analogous substituted phthalonitriles can be described to outline how the reactivity of this compound would be theoretically investigated.

Density Functional Theory (DFT) as a Primary Tool

DFT is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. In the study of substituted phthalonitriles, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed hybrid functional, often paired with a basis set such as 6-311++G(d,p) to provide a good description of the molecule's electronic properties.

Global and Local Reactivity Descriptors

From the optimized molecular geometry obtained through DFT calculations, a set of global and local reactivity descriptors can be derived. These descriptors help in quantifying the chemical reactivity and selectivity of the molecule.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as a nucleophile.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to act as an electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A smaller energy gap implies lower kinetic stability and higher chemical reactivity.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it represents the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's polarizability. Softer molecules are more reactive.

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as μ2 / 2η (where μ is the electronic chemical potential, μ = -χ), this descriptor quantifies the energy stabilization when the molecule acquires an additional electronic charge from the environment. It is a measure of a molecule's electrophilic character.

The following interactive table outlines these global reactivity descriptors. While specific values for this compound are not available from the searched literature, this table illustrates how such data would be presented.

DescriptorFormulaPredicted Significance for this compound
EHOMO-Indicates electron-donating ability.
ELUMO-Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA smaller gap suggests higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2A lower value suggests higher reactivity.
Chemical Softness (S)1 / ηA higher value suggests higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the overall electron-attracting power.
Electrophilicity Index (ω)μ2 / 2ηIndicates the propensity to act as an electrophile.

Local Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Maps

To predict the specific sites within the this compound molecule that are most likely to participate in a reaction, local reactivity descriptors are used.

Fukui Functions: These functions are used to identify the most electrophilic and nucleophilic sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive potential (typically colored blue) are prone to nucleophilic attack, as they are electron-poor. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the nitrile groups and the oxygen atom of the methoxy (B1213986) group, indicating these as potential sites for electrophilic attack. Positive potential might be expected around the hydrogen atoms.

Polymerization Studies of 3 Methoxyphthalonitrile

Thermal and Catalytic Polymerization Mechanisms

The thermal polymerization of phthalonitrile (B49051) monomers is a complex process that typically requires high temperatures, often in excess of 250°C, to initiate the self-polymerization of the nitrile groups. The curing process is an addition reaction that proceeds without the evolution of volatile byproducts, which is a significant advantage in the manufacturing of void-free composites. The resulting polymeric network is composed of a mixture of highly stable heterocyclic structures, primarily phthalocyanine (B1677752) and triazine rings, connected by the backbone of the monomer. The presence of the methoxy (B1213986) group on the phthalonitrile ring can influence the processing window and the final properties of the polymer by affecting the monomer's melting point and reactivity.

The polymerization mechanism involves the cyclotrimerization of three nitrile groups to form a thermally stable s-triazine ring. Additionally, four phthalonitrile units can react to form a phthalocyanine macrocycle, which can be metal-free or can chelate with metallic species present in the reaction medium. The ratio of these structures within the final polymer network is dependent on the curing conditions, such as temperature and time, and the presence of any catalysts.

To facilitate the polymerization at lower temperatures and to have better control over the curing process, various catalysts can be employed. These catalysts typically fall into the categories of organic amines, strong organic acids, metal salts, and organometallic compounds. mdpi.com Aromatic amines, for example, can act as effective curing agents by reacting with the nitrile groups to initiate the polymerization cascade at significantly lower temperatures than the neat resin. semanticscholar.org The general mechanism involves the nucleophilic attack of the amine on the electron-deficient carbon of the nitrile group, leading to the formation of intermediate structures that propagate the cross-linking reactions.

The introduction of active hydrogen atoms or metal ions from these catalysts facilitates the polymerization of the cyano groups. mdpi.com For instance, carborane-containing compounds have been shown to accelerate the curing of phthalonitriles through the promotion effect of the B-H bond. nih.gov Similarly, ionic liquids have been investigated as a new class of curing agents that can promote the formation of triazine and isoindoline (B1297411) structures during the curing process.

The general progression of the cure can be monitored by techniques such as differential scanning calorimetry (DSC), which shows the exothermic heat flow associated with the cross-linking reactions. The glass transition temperature (Tg) of the polymer increases with the extent of the cure and can eventually exceed the decomposition temperature of the polymer upon full post-curing at elevated temperatures. semanticscholar.org

Photopolymerization and UV-Irradiation Effects

While thermal curing is the most common method for polymerizing phthalonitriles, recent research has explored the use of photopolymerization, particularly for applications in additive manufacturing like vat photopolymerization. acs.org This technique offers the ability to fabricate complex 3D structures with high resolution. However, neat phthalonitrile monomers are not typically amenable to direct photopolymerization. To enable photocuring, phthalonitrile can be functionalized with a photopolymerizable group, such as a maleimide (B117702) or an acrylate (B77674).

In one approach, a bifunctional monomer containing both a phthalonitrile and a maleimide group was synthesized. acs.orgacs.org The maleimide group can undergo free-radical photopolymerization in the presence of a photoinitiator and a comonomer, such as an acrylate, upon exposure to UV light. This initial step forms a "green" 3D-printed part containing pendant phthalonitrile groups within a cross-linked polymer network. Subsequently, this part can be subjected to a thermal post-curing step to polymerize the phthalonitrile groups, thereby significantly increasing the thermal stability and mechanical properties of the final object. acs.org

The proposed mechanism for this dual-curing process is as follows:

Photopolymerization Stage: Upon UV irradiation, the photoinitiator generates free radicals, which initiate the copolymerization of the maleimide and acrylate double bonds. This forms a solid, 3D-printed object where the phthalonitrile moieties are incorporated into the polymer backbone.

Thermal Post-Curing Stage: The 3D-printed part is then heated to high temperatures. This thermal treatment initiates the polymerization of the unreacted phthalonitrile groups, leading to the formation of the characteristic triazine and isoindoline structures. acs.org

This method allows for the fabrication of materials with exceptionally high glass transition temperatures (up to 351°C after post-curing) and improved mechanical properties. acs.org The effects of UV irradiation are primarily to initiate the formation of the initial polymer network, with the final high-temperature properties being developed during the subsequent thermal cure. Direct UV-induced polymerization of the nitrile groups in phthalonitriles is not a commonly reported mechanism.

Copolymerization with Other Monomers

To tailor the properties of phthalonitrile-based materials, such as improving processability and toughness, 3-methoxyphthalonitrile can be copolymerized with other monomers. A significant area of research has been the copolymerization of phthalonitriles with epoxy resins. These blends can offer a balance of the high-temperature performance of phthalonitriles and the favorable processing characteristics and mechanical properties of epoxies.

The curing of phthalonitrile/epoxy blends is a complex process involving multiple reactions. The presence of a curing agent, typically an aromatic diamine, facilitates both the polymerization of the phthalonitrile and the curing of the epoxy resin. The amine groups can react with both the nitrile groups of the phthalonitrile and the epoxy rings. This leads to the formation of a co-cross-linked network.

Studies on blends of biphenyl-type phthalonitrile with diglycidyl ether of bisphenol A (DGEBA) epoxy resin have shown that the resulting copolymers can exhibit improved processability compared to the neat phthalonitrile resin. However, the thermal stability might be somewhat compromised depending on the proportion of the epoxy component. The reaction between the epoxy groups and the phenolic hydroxyl and cyano groups can lead to the formation of rigid structures such as oxazoline, isoindoline, triazine, and phthalocyanine, resulting in a high cross-linking density.

The copolymerization can be influenced by the type and concentration of the curing agent, the ratio of phthalonitrile to epoxy, and the curing temperature profile. The resulting copolymers can exhibit high glass transition temperatures (Tg) and low coefficients of thermal expansion (CTE), making them suitable for applications in electronic packaging and high-performance composites.

Characterization of Resultant Polymeric Architectures

The characterization of the polymeric architectures resulting from the polymerization of this compound is crucial for understanding the structure-property relationships and ensuring the material's performance. A variety of analytical techniques are employed to investigate the chemical structure, thermal stability, and mechanical properties of the cured resin.

Fourier Transform Infrared (FTIR) Spectroscopy is used to monitor the curing process and identify the chemical structures in the final polymer. The disappearance of the characteristic nitrile (C≡N) stretching vibration at approximately 2230 cm⁻¹ indicates the consumption of the nitrile groups during polymerization. The formation of triazine rings can be confirmed by the appearance of absorption bands around 1520 and 1370 cm⁻¹.

Differential Scanning Calorimetry (DSC) is employed to study the curing behavior of the resin. Non-isothermal DSC scans can determine the onset and peak temperatures of the exothermic curing reaction, as well as the total heat of polymerization. Isothermal DSC can be used to study the kinetics of the curing reaction. DSC is also used to determine the glass transition temperature (Tg) of the cured polymer, which is a key indicator of its thermal performance.

Thermogravimetric Analysis (TGA) provides information on the thermal and thermo-oxidative stability of the polymer. The temperature at which 5% weight loss occurs (Td5) is a common metric for the onset of decomposition. TGA also determines the char yield at elevated temperatures, which is an indicator of the material's flame retardancy. Phthalonitrile polymers are known for their high char yields. rsc.org

Dynamic Mechanical Analysis (DMA) is used to evaluate the thermomechanical properties of the cured polymer, including the storage modulus, loss modulus, and tan delta. The peak of the tan delta curve is often used to determine the glass transition temperature. DMA can also provide insights into the cross-link density of the polymer network.

The following table summarizes typical properties of a cured phthalonitrile polymer, which would be representative of a fully cured poly(this compound).

PropertyTypical ValueCharacterization Technique
Glass Transition Temperature (Tg)> 400 °CDSC, DMA
Decomposition Temperature (Td5)> 500 °C (in N₂)TGA
Char Yield at 800 °C (in N₂)> 70%TGA
Flexural Strength80 - 120 MPaThree-Point Bending Test
Water Absorption (ambient)< 3%Gravimetric Analysis

Advanced Spectroscopic and Structural Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of 3-Methoxyphthalonitrile is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

The presence of the two nitrile (-C≡N) groups is a defining feature of the molecule. The stretching vibration of the C≡N bond typically appears as a sharp, medium-intensity band in the region of 2260-2210 cm⁻¹. The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are expected to be observed as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the benzene (B151609) ring will produce a set of medium to weak bands in the 1600-1450 cm⁻¹ region.

The methoxy (B1213986) (-OCH₃) group also has distinct vibrational modes. The C-H stretching vibrations of the methyl group will appear in the 2960-2850 cm⁻¹ region. Furthermore, the C-O stretching vibration of the aryl ether linkage is anticipated to produce a strong, characteristic band in the range of 1275-1200 cm⁻¹ for the asymmetric stretch and around 1075-1020 cm⁻¹ for the symmetric stretch. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene ring will generate a complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹), which is unique to the specific substitution pattern of the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N)Stretching2260-2210Medium, Sharp
Aromatic RingC-H Stretching3100-3000Weak to Medium
Aromatic RingC=C Stretching1600-1450Medium to Weak
Methoxy (-OCH₃)C-H Stretching2960-2850Medium
Aryl Ether (C-O)Asymmetric Stretching1275-1200Strong
Aryl Ether (C-O)Symmetric Stretching1075-1020Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and number of different types of protons and carbons in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The three aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrile groups. The specific chemical shifts and splitting patterns (multiplicities) of these protons will depend on their positions relative to the methoxy and nitrile substituents. The methoxy group protons (-OCH₃) will appear as a sharp singlet in the upfield region, generally around δ 3.8-4.0 ppm, as they are shielded compared to the aromatic protons and have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The carbon atoms of the two nitrile groups (-C≡N) will resonate in the range of δ 115-125 ppm. The six aromatic carbon atoms will appear in the region of δ 110-160 ppm. The carbon atom attached to the methoxy group will be significantly deshielded and appear at the lower end of this range, while the carbons attached to the nitrile groups will also be deshielded. The carbon of the methoxy group (-OCH₃) will be observed in the upfield region, typically around δ 55-60 ppm.

Based on data for the analogous compound, 3-methoxybenzonitrile, the following table provides predicted chemical shifts for this compound.

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity (¹H NMR)
¹H-OCH₃~3.9Singlet
¹HAromatic-H~7.0-7.8Multiplet
¹³C-OCH₃~55-60N/A
¹³C-C≡N~115-125N/A
¹³CAromatic-C~110-160N/A

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the aromatic system.

The benzene ring and the nitrile groups constitute a conjugated system. The presence of the methoxy group, an auxochrome, can influence the position and intensity of the absorption maxima (λmax). Generally, compounds containing a benzene ring exhibit a strong absorption band (the E-band) around 200-210 nm and a weaker band (the B-band) in the 250-280 nm region. For substituted benzonitriles, these bands can be shifted. For example, the UV spectrum of 4-methoxybenzonitrile (B7767037) shows absorption maxima at approximately 210 nm and 255 nm. It is expected that this compound will exhibit similar absorption characteristics, with π → π* transitions being the primary electronic transitions observed. The exact λmax values and molar absorptivities (ε) can be determined experimentally and are useful for quantitative analysis.

Transition TypeChromophoreExpected λmax (nm)
π → π*Aromatic Ring and Nitrile Groups~200-280

Mass Spectrometry Techniques (e.g., MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₆N₂O), the exact molecular weight is 158.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 158. The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic nitriles include the loss of HCN (m/z 27) or the nitrile radical (·CN, m/z 26). For this compound, the loss of a methyl radical (·CH₃, m/z 15) from the methoxy group to form a stable cation is a likely fragmentation pathway. Another plausible fragmentation is the loss of formaldehyde (B43269) (CH₂O, m/z 30) from the methoxy group. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are particularly useful for analyzing the molecular weight of non-volatile and thermally labile compounds.

m/zProposed FragmentNeutral Loss
158[C₉H₆N₂O]⁺ (Molecular Ion)-
143[C₈H₃N₂O]⁺·CH₃
131[C₈H₅N₂]⁺HCN
128[C₈H₆N₂]⁺CH₂O

Emerging Research Areas and Future Directions

Design of 3-Methoxyphthalonitrile-Based Advanced Materials for Optoelectronics

The development of advanced materials for optoelectronic devices is a rapidly growing field, and derivatives of this compound, especially metallophthalocyanines (MPcs), are promising candidates for these applications. The efficiency of MPc-based optoelectronic devices is highly dependent on the molecular orientation and adsorption of the organic MPc on the inorganic metal substrate. mdpi.comnih.gov The methoxy (B1213986) group in this compound can influence the molecular packing and electronic properties of the resulting phthalocyanine (B1677752), thereby affecting the performance of devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com

Future research is focused on synthesizing novel phthalocyanines from this compound and other substituted phthalonitriles to create materials with tailored properties for specific optoelectronic applications. mdpi.com The goal is to achieve high power conversion efficiency and long-term stability in these devices.

Table 1: Comparison of Phthalocyanine-Based Solar Cells

Phthalocyanine CompoundDevice StructurePower Conversion Efficiency (PCE)Reference
Copper Phthalocyanine (CuPc)Schottky barrier cell0.001% mdpi.com
Vanadyl Phthalocyanine (VOPcPhO)Schottky barrier cell0.00108% mdpi.com
Zinc Phthalocyanine (ZnPc)Ag/ZnPc/PEDOT:PSS/ITO1.28 ± 0.05% mdpi.com
Palladium Phthalocyanine (PdPc)with PTCBI acceptor2.2% pdx.edu

Research into Catalytic Applications (e.g., Photo-oxidation Catalysis)

Metallophthalocyanine complexes derived from phthalonitriles are known for their catalytic activity in various chemical reactions. mjcce.org.mk The introduction of a methoxy group, as in this compound, can modify the electronic properties of the central metal atom in the resulting phthalocyanine, thereby tuning its catalytic performance. One promising area of research is in photo-oxidation catalysis, where light is used to drive oxidation reactions. Phthalocyanine derivatives can act as photosensitizers, absorbing light and transferring the energy to molecular oxygen to create highly reactive singlet oxygen. This reactive species can then be used to degrade pollutants or synthesize valuable chemicals. Future work will likely focus on developing robust and efficient catalysts based on this compound for environmentally friendly chemical processes.

Sensor Development based on Phthalocyanine Derivatives

The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. colostate.educnr.itmdpi.comnorthwestern.edu Phthalocyanine derivatives are attractive materials for sensor applications due to their intense and environmentally sensitive optical and electronic properties. mjcce.org.mk The methoxy group of this compound can be used to tune the interaction of the resulting phthalocyanine with specific analytes, leading to more selective sensors. Research is ongoing to develop sensors based on phthalocyanine films for the detection of various gases and volatile organic compounds. mjcce.org.mk Nanostructured materials, such as nanotubes, nanorods, and nanowires, are also being explored as platforms for phthalocyanine-based sensors to enhance their sensitivity and response time. colostate.edu

Exploration in Energy Conversion and Storage Systems

The demand for clean and sustainable energy has spurred research into new materials for energy conversion and storage. Phthalocyanine-based materials, synthesized from precursors like this compound, are being investigated for their potential in solar energy conversion. pdx.edu Specifically, they are used as the light-absorbing layer in organic photovoltaic cells. mdpi.compdx.edu The ability to tune the absorption spectrum of phthalocyanines by modifying their peripheral substituents, such as the methoxy group, is a key advantage in designing solar cells that can capture a broader range of the solar spectrum. rsc.org A recent study reported on a phthalocyanine derivative that exhibits a wide absorption range from 300 to 1000 nm and a solar-to-vapor efficiency of 86.6%, highlighting the potential of these materials in solar energy applications. rsc.org Future research will focus on improving the efficiency and stability of these devices, as well as exploring their use in other energy storage systems like batteries and supercapacitors.

Methodological Advancements in Synthesis and Characterization

The synthesis and characterization of novel phthalonitrile (B49051) derivatives are fundamental to advancing the research areas mentioned above. researchgate.net Researchers are continuously developing new synthetic routes to create functionalized phthalonitriles with desired properties. nih.gov This includes the introduction of various substituents onto the phthalonitrile ring to control the electronic, optical, and solubility characteristics of the resulting phthalocyanines. researchgate.net

Advanced characterization techniques are crucial for understanding the structure-property relationships of these new materials. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and various optical and electrochemical methods are employed to fully characterize these compounds. nih.govscispace.com

Table 2: Key Characterization Techniques for Substituted Phthalonitriles

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FT-IR)Identification of functional groups. scispace.com
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)Elucidation of molecular structure. scispace.com
Mass Spectrometry (MS)Determination of molecular weight. scispace.com
UV-vis SpectroscopyAnalysis of electronic absorption properties. scispace.com
X-ray Single-Crystal DiffractionDetermination of the precise molecular structure in the solid state. nih.govscispace.com

Interdisciplinary Research with Theoretical Chemistry and Materials Science

The synergy between experimental synthesis and theoretical chemistry is becoming increasingly important in the design of new materials. mjcce.org.mkscispace.com Computational studies, such as those based on Density Functional Theory (DFT), are used to predict the geometric and electronic properties of new phthalonitrile derivatives and their corresponding phthalocyanines before they are synthesized in the lab. scispace.com This theoretical guidance can significantly accelerate the discovery of materials with optimal properties for specific applications.

The collaboration between chemists, physicists, and materials scientists is essential for translating the fundamental properties of this compound-based materials into functional devices. This interdisciplinary approach is crucial for tackling the challenges in areas like optoelectronics, catalysis, and energy conversion, and for realizing the full potential of these versatile molecules. accscience.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-Methoxyphthalonitrile in a laboratory setting?

  • Methodological Answer : Synthesis requires strict adherence to safety protocols, including the use of NIOSH/MSHA-approved respirators, impervious gloves (e.g., nitrile or neoprene), and safety glasses to prevent exposure to toxic vapors or skin contact . Ensure reactions are conducted in a fume hood with adequate ventilation to mitigate inhalation risks. Purification steps (e.g., recrystallization or column chromatography) must account for potential byproducts like hydrogen cyanide (HCN), which may form under thermal degradation .

Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer : Cross-validate data using complementary techniques (e.g., mass spectrometry for molecular weight confirmation and X-ray crystallography for structural elucidation). For unresolved discrepancies, compare results with computational predictions (e.g., ChemSpider’s ACD/Labs Percepta Platform for physicochemical properties) . Document solvent effects and instrument calibration details to rule out experimental artifacts .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in tightly sealed containers under cool, dry conditions (0°C–6°C if specified) to prevent hydrolysis or oxidation. Avoid proximity to oxidizing agents and ensure secondary containment to address accidental spills. Regularly inspect storage integrity, as degradation products (e.g., cyanide derivatives) may pose heightened hazards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use controlled kinetic studies with HPLC or GC-MS to monitor degradation products. Simulate environmental conditions (e.g., aqueous solutions at pH 2–12) and analyze for hazardous byproducts like HCN or NOx using ion chromatography or gas detectors. Include control experiments with isotopically labeled compounds to trace reaction mechanisms .

Q. What strategies are effective for resolving low yields in the catalytic cyanation of methoxy-substituted precursors to form this compound?

  • Methodological Answer : Optimize catalyst selection (e.g., transition-metal cyanides) and reaction solvents (polar aprotic solvents like DMF or acetonitrile). Conduct kinetic profiling to identify rate-limiting steps and employ in situ FTIR or Raman spectroscopy to monitor intermediate formation. Adjust stoichiometry of reagents (e.g., KCN or TMSCN) to minimize side reactions .

Q. How should researchers address discrepancies between computational models and experimental data for this compound’s reactivity?

  • Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional choices or basis sets) and validate against experimental benchmarks (e.g., bond dissociation energies or Hammett constants). Use multi-reference methods for systems with strong electron correlation and compare with analogous nitriles (e.g., 4-Methoxybenzonitrile) to identify trends .

Safety and Regulatory Compliance

Q. What personal protective equipment (PPE) is mandatory for handling this compound in compliance with OSHA standards?

  • Methodological Answer : Required PPE includes:

  • Respiratory protection : NIOSH-approved respirators for organic vapors .
  • Gloves : Chemically resistant gloves (e.g., Viton® or Silver Shield®) with regular integrity checks .
  • Eye protection : Safety glasses with side shields or full-face shields for splash hazards .
  • Body protection : Lab coats or impervious suits to prevent skin contact .

Q. How can researchers ensure compliance with TSCA and DSL regulations when using this compound in cross-border collaborations?

  • Methodological Answer : Verify the compound’s regulatory status via the EPA’s Toxic Substances Control Act (TSCA) Inventory and Canada’s Domestic Substances List (DSL). Maintain documentation proving use is restricted to R&D under qualified supervision. For international shipments, consult local hazardous material regulations (e.g., EINECS in the EU) .

Contradiction Management

  • Key Note : Safety data for this compound may conflict with analogous compounds (e.g., 3-Methoxyphenylacetonitrile’s H301 toxicity classification vs. unlisted hazards in other nitriles). Always prioritize substance-specific testing and consult updated SDS from authoritative suppliers (e.g., Alfa Aesar or Thermo Fisher) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.